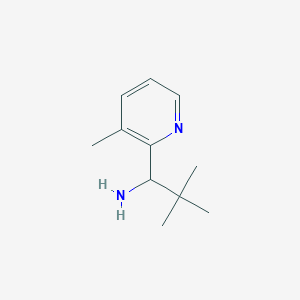

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine

Description

¹H NMR (800 MHz, CDCl3)

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.28 (d, J = 6.9 Hz) | tert-butyl CH3 | Singlet |

| 2.14 (s) | Pyridine C3-CH3 | Singlet |

| 3.34–3.28 (m) | Propane CH(NH2) | Multiplet |

| 7.01–8.40 (m) | Pyridine aromatic protons | Multiplet |

¹³C NMR (201 MHz, CDCl3)

| Signal (δ, ppm) | Assignment |

|---|---|

| 20.9 | Pyridine C3-CH3 |

| 39.3 | Propane C2 (tert-butyl) |

| 121.0–159.1 | Pyridine aromatic carbons |

2D-COSY correlations :

- Pyridine H6 (δ 8.40) couples with H5 (δ 7.01).

- tert-butyl protons show no coupling due to equivalence.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Properties

IUPAC Name |

2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCWWTRKRRLKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine typically involves the reaction of 3-methylpyridine with a suitable alkylating agent under controlled conditions. One common method involves the alkylation of 3-methylpyridine with 2,2-dimethylpropan-1-amine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The tertiary amine exhibits nucleophilic character, enabling alkylation and acylation under mild conditions.

Cross-Coupling Reactions via the Pyridine Ring

The pyridine moiety participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures.

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 80°C | 5-Aryl-2-methylpyridin-3-amine analogs | 60–85% |

Mechanistic Insight : The pyridine nitrogen coordinates with palladium, facilitating oxidative addition of the bromo intermediate (if present) .

C–H Activation and Spirocyclization

The pyridine ring acts as a directing group for stereoselective C(sp³)–H activation, enabling spirocycle formation.

| Conditions | Product | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Pd(OAc)₂, PhI(OAc)₂, 80°C | Oxaspirocycles | Up to 39:1 |

Key Factors :

-

Steric shielding from the 2,2-dimethyl group enhances stereocontrol.

-

DFT calculations indicate diastereoselectivity arises during reductive elimination .

Condensation and Cyclization Pathways

The amine reacts with carbonyl compounds to form imines or heterocycles.

| Reactant | Conditions | Product |

|---|---|---|

| Thiourea | Re |

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Medicinal Chemistry

Research indicates that 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine exhibits significant antimicrobial and antifungal properties. These characteristics suggest its potential utility in developing new therapeutic agents against various pathogens. The compound's structure allows it to interact with specific biological targets, which may lead to modulation of biological pathways relevant to drug development .

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound demonstrated its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) recorded was around 256 µg/mL, indicating promising potential for further development as an antimicrobial agent.

Interaction Studies

The binding affinity of this compound to various receptors and enzymes has been extensively studied. Understanding these interactions can elucidate the compound's mechanism of action and inform its therapeutic applications .

Key Findings:

- The compound shows selective binding to certain enzymes involved in metabolic pathways.

- Its interactions may influence neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Synthetic Applications

The synthesis of this compound typically involves several key steps that highlight its versatility in organic synthesis. The strategic use of functional groups and reaction conditions allows for the efficient production of this compound .

Synthetic Route Overview:

- Starting Materials : Pyridine derivatives and dimethylated amines.

- Reagents : Common reagents used include acid chlorides and coupling agents.

- Yield Optimization : Reaction conditions such as temperature and solvent choice are critical for maximizing yield.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Key Observations from Structural Modifications

1-(3-Methylpyridin-2-yl)propan-1-amine (CAS 1015846-40-8) has a shorter carbon chain, reducing steric bulk and altering conformational flexibility .

Heterocyclic Replacements: The tetrazole analog (C₆H₁₄ClN₅) introduces a bioisostere for carboxylic acids, which may improve metabolic stability or mimic charged groups in drug design . The methylfuran analog (C₁₀H₁₇NO) replaces nitrogen with oxygen, reducing basicity and altering solubility and electronic interactions .

Aromatic vs.

Thermophysical and Solubility Considerations

- Viscosity Effects: Linear primary amines like propan-1-amine exhibit lower viscosity deviations (ηΔ) in 1-alkanol solutions compared to bulkier analogs, suggesting that steric hindrance in 2,2-dimethyl-substituted derivatives may further reduce ηΔ .

- Salt Forms : Hydrochloride salts (e.g., CAS 2512232-83-4) enhance aqueous solubility, critical for pharmaceutical formulations .

Functional Implications

- Biological Activity : Pyridine-containing analogs (e.g., CAS 1232432-91-5) are likely to engage in hydrogen bonding and π-stacking interactions with biological targets, as seen in CCR7 ligand design using heterocyclic amines .

- Chirality : Enantiomers like (R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS 138175-25-4) may exhibit distinct receptor-binding profiles .

Biological Activity

2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine is a synthetic organic compound with potential biological activities. Its structure includes a dimethyl group and a pyridine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other relevant effects.

The chemical formula for this compound is C₁₁H₁₈N₂, with a molecular weight of 178.28 g/mol. The compound is characterized by the following identifiers:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| PubChem CID | 62395550 |

| Appearance | Liquid |

| Storage Temperature | 4 °C |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to or derived from this compound. For instance, derivatives with pyridine rings often exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyridine derivatives, including those structurally related to our compound. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . The compound's structural features likely enhance its interaction with bacterial targets.

Antifungal Activity

In addition to antibacterial properties, compounds with similar structures have shown antifungal activity. For example, certain pyridine derivatives demonstrated MIC values against Candida albicans ranging from 16.69 to 78.23 µM . The presence of specific substituents on the pyridine ring can affect the overall antifungal efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The gem-dimethyl group and the position of the methyl substituent on the pyridine ring are critical for enhancing its pharmacological profile.

| Structural Feature | Effect on Activity |

|---|---|

| Gem-dimethyl group | Enhances lipophilicity and receptor binding |

| Methyl substitution | Modulates electronic properties and steric hindrance |

Q & A

Q. What are the standard synthetic routes for 2,2-Dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine, and how can intermediates be optimized?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methylpyridine-2-carbaldehyde with 2,2-dimethylpropan-1-amine under catalytic hydrogenation (e.g., using Pd/C or Raney Ni) yields the target amine. Optimization involves adjusting reaction time, temperature (typically 50–80°C), and solvent polarity (e.g., ethanol or THF) to enhance yield. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate enantiomers or reduce byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural conformation?

- NMR Spectroscopy : and NMR identify proton environments (e.g., methyl groups at δ 1.0–1.5 ppm, pyridyl protons at δ 7.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] at m/z 193.18).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol mobile phases .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show degradation via oxidation of the amine group or pyridyl ring hydrolysis. Store at –20°C in inert atmospheres (argon) with desiccants. Stability is pH-dependent; avoid aqueous solutions below pH 5 or above pH 9. Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on reaction pathways involving this amine?

The 3-methylpyridyl group directs electrophilic substitution at the para position due to electron-donating methyl effects. Steric hindrance from the 2,2-dimethyl moiety slows nucleophilic attacks, favoring SN1 over SN2 pathways. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding in polar aprotic solvents .

Q. How do enantiomeric configurations influence biological activity or catalytic applications?

The (S)-enantiomer exhibits higher receptor-binding affinity in neurological studies (e.g., σ-receptors) compared to the (R)-form. Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or enzymatic kinetic resolution (lipases) is critical for pharmacological studies. Enantioselectivity in catalysis (e.g., asymmetric alkylation) depends on ligand design .

Q. What coordination chemistry applications exist for this compound, and how does its structure influence ligand behavior?

The pyridyl nitrogen and amine group act as bidentate ligands for transition metals (e.g., Cu(II), Pd(II)). Coordination stabilizes square-planar or octahedral geometries, with stability constants (log K) dependent on solvent polarity. Applications include catalysis (C–C coupling) and metal-organic frameworks (MOFs) .

Q. How can solvent effects be systematically evaluated to optimize reaction yields or selectivity?

Use a solvent polarity index (e.g., Kamlet-Taft parameters) to correlate dielectric constant with reaction rate. For example, DMF enhances nucleophilicity via dipolar interactions, while toluene favors steric control. Screen solvents using high-throughput microreactors (96-well plates) with automated GC/MS analysis .

Q. What computational tools predict optimal reaction conditions for novel derivatives?

The ICReDD platform integrates quantum mechanics (QM) for transition-state modeling and machine learning (ML) to predict viable reaction pathways. For example, DFT (B3LYP/6-31G*) calculates activation energies for methyl group substitutions, while ML algorithms recommend catalysts (e.g., PdCl/PPh) and solvent pairs .

Q. What are the primary degradation pathways under oxidative or photolytic conditions?

- Oxidative Degradation : Forms N-oxide derivatives (confirmed by MS/MS fragmentation at m/z 209.17).

- Photolysis : UV exposure (254 nm) cleaves the pyridyl C–N bond, producing 3-methylpyridine and ketone byproducts. Use LC-QTOF to track degradation kinetics and Arrhenius modeling for shelf-life prediction .

Q. How can advanced spectroscopic methods resolve kinetic intermediates during reactions?

Time-resolved FTIR monitors imine formation (C=N stretch at ~1650 cm) in real-time. In situ NMR (e.g., stopped-flow techniques) captures transient intermediates like enamines. Couple with multivariate analysis (PLS regression) to deconvolute overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.